2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-19-9-8-18-24-17(11-26(18)25-19)12-2-5-14(6-3-12)23-20(27)15-7-4-13(21)10-16(15)22/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEXIXIJCLJQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine moiety This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study various biological processes. Its interaction with specific molecular targets can provide insights into cellular mechanisms and pathways.
Medicine
In the field of medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific receptors or enzymes can lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Benzamide Derivatives
Table 1: Comparison of Fluorinated Analogs
Key Observations :
Imidazo[1,2-b]Pyridazine Derivatives with Varied Substituents
Table 2: Imidazo[1,2-b]Pyridazine-Based Compounds
Key Observations :
- The 6-methoxy group on imidazo[1,2-b]pyridazine is a common feature in retinol-binding protein antagonists () and kinase inhibitors (), suggesting its role in modulating target engagement.
- Ponatinib shares the imidazo[1,2-b]pyridazine core but incorporates an ethynyl linker and a trifluoromethylphenyl group, highlighting structural diversity in kinase inhibitor design .
Substituted Phenyl Ring Analogs
Table 3: Phenyl Ring Modifications
Key Observations :
- The 4-fluoro analog () is commercially available for research, indicating its utility as a lead compound in drug discovery .
Biological Activity
2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS Number: 955617-89-7) is a synthetic compound notable for its complex structure and potential biological activities. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which contribute to its unique pharmacological properties. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 380.36 g/mol
- Structural Features : The compound includes fluorinated aromatic rings and an imidazo[1,2-b]pyridazine core, enhancing its lipophilicity and metabolic stability.
Inhibition of p38 MAP Kinase
Research indicates that this compound acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This inhibition leads to significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .
Antimicrobial Activity
The compound has shown promise in various studies targeting microbial pathogens. Its structural features suggest potential efficacy against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit notable antimicrobial properties .
Data Table: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains two fluorine atoms and a methoxy group | Selective p38 MAPK inhibitor; anti-inflammatory |
| PD-128907 | Dopamine agonist with high selectivity for D3 receptors | Investigated for behavioral roles |
| PS200981 | Selective inhibitor of p38 MAPK | Anti-inflammatory effects |
| 3-Methoxyimidazo[1,2-b]pyridazine derivatives | Active against Mycobacterium tuberculosis | Antimycobacterial activity |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound effectively reduces the secretion of TNF-α in activated macrophages. This suggests its potential application in treating chronic inflammatory diseases .
Anticancer Potential
The compound's ability to inhibit specific kinases involved in critical signaling pathways indicates its potential as an anticancer drug. For example, studies have shown that it can inhibit cell proliferation in cancer cell lines driven by aberrant kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
